Cholesterol phosphate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H47O4P/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H2,28,29,30)/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTXVDFKYBVTKR-DPAQBDIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OP(=O)(O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OP(=O)(O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H47O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963050 | |
| Record name | Cholest-5-en-3-yl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4358-16-1 | |
| Record name | Cholesteryl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholest-5-en-3-yl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis of Cholesterol: Phosphorylated Intermediates and Associated Enzymology
Mevalonate (B85504) Pathway Phosphorylation Cascade
The transformation of mevalonate into the first activated isoprene (B109036) unit, isopentenyl pyrophosphate, involves three sequential enzymatic reactions that utilize ATP. allen.in This cascade ensures the generation of a high-energy intermediate poised for decarboxylation.
The first committed step in the phosphorylation cascade is catalyzed by the enzyme mevalonate kinase (MVK). uniprot.orgmdpi.com This enzyme facilitates the transfer of a phosphate (B84403) group from an ATP molecule to the C-5 hydroxyl group of mevalonate. uniprot.orgyoutube.com The product of this reaction is mevalonate-5-phosphate. uniprot.orgmdpi.com The reaction is an essential step in the biosynthesis of both isoprenoids and cholesterol. uniprot.org Mevalonate kinase requires the presence of a divalent cation, such as Mg²⁺ or Mn²⁺, for its catalytic activity. nih.govnih.gov
Table 1: Mevalonate Kinase (MVK) Reaction Details
| Substrate | Enzyme | Product | Cofactor(s) |
| Mevalonate | Mevalonate Kinase (MVK) | Mevalonate-5-Phosphate | ATP, Mg²⁺/Mn²⁺ |
Following the initial phosphorylation, mevalonate-5-phosphate undergoes a second phosphorylation event catalyzed by the enzyme phosphomevalonate kinase (PMVK). researchgate.netnih.gov This enzyme transfers another phosphate group from a second ATP molecule to the newly attached phosphate of mevalonate-5-phosphate. nih.gov This reaction results in the formation of mevalonate-5-pyrophosphate (also known as mevalonate 5-diphosphate). researchgate.nethmdb.ca Like mevalonate kinase, phosphomevalonate kinase activity is dependent on ATP. nih.gov
Table 2: Phosphomevalonate Kinase (PMVK) Reaction Details
| Substrate | Enzyme | Product | Cofactor(s) |
| Mevalonate-5-Phosphate | Phosphomevalonate Kinase (PMVK) | Mevalonate-5-Pyrophosphate | ATP |
The final step in this phosphorylation-dependent cascade is an ATP-dependent decarboxylation reaction catalyzed by mevalonate pyrophosphate decarboxylase (MVD), also known as diphosphomevalonate decarboxylase. nih.govwikipedia.orggenecards.org This enzyme acts on mevalonate-5-pyrophosphate, removing the carboxyl group as CO₂. nih.govgenecards.org This decarboxylation is coupled with the hydrolysis of ATP to ADP and inorganic phosphate, and results in the formation of the five-carbon isoprenoid unit, isopentenyl pyrophosphate (IPP). hmdb.canih.gov The reaction proceeds through a reactive intermediate, and the enzyme facilitates both decarboxylation and dephosphorylation. wikipedia.org
Table 3: Mevalonate Pyrophosphate Decarboxylase (MVD) Reaction Details
| Substrate | Enzyme | Product(s) | Cofactor(s) |
| Mevalonate-5-Pyrophosphate | Mevalonate Pyrophosphate Decarboxylase (MVD) | Isopentenyl Pyrophosphate, CO₂, ADP, Pi | ATP |
Isoprenoid Pyrophosphate Generation and Metabolism
The isopentenyl pyrophosphate generated from the mevalonate pathway serves as a fundamental building block for a vast array of biomolecules, including cholesterol. wikipedia.org
Isopentenyl pyrophosphate (IPP) is one of the two key activated isoprene units required for cholesterol synthesis. allen.inksu.edu.sa It is the direct product of the mevalonate pyrophosphate decarboxylase reaction. numberanalytics.com For the subsequent condensation reactions to occur, IPP must be in equilibrium with its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.orguomustansiriyah.edu.iq This reversible isomerization is catalyzed by the enzyme isopentenyl pyrophosphate isomerase (IPI), also known as isopentenyl-diphosphate delta isomerase. wikipedia.orgwikipedia.org The mechanism involves the protonation of the double bond in IPP, leading to a carbocation intermediate, followed by deprotonation to form the new double bond in DMAPP. wikipedia.org
Dimethylallyl pyrophosphate (DMAPP) is the second activated isoprene unit essential for the synthesis of higher-order isoprenoids. ksu.edu.sa It is formed through the isomerization of isopentenyl pyrophosphate, a reaction catalyzed by isopentenyl pyrophosphate isomerase. wikipedia.orgwikipedia.org DMAPP is a more reactive electrophile than IPP, which makes it the initial substrate for the subsequent prenyltransferase reactions that elongate the isoprenoid chain. wikipedia.org The formation of DMAPP is a critical step, as it provides the allylic pyrophosphate necessary to initiate the condensation with IPP units. libretexts.org
Geranyl Pyrophosphate and Farnesyl Pyrophosphate Synthesis
The journey to cholesterol begins with the assembly of isoprene units, the fundamental five-carbon building blocks. The synthesis of geranyl pyrophosphate (GPP) and farnesyl pyrophosphate (FPP) represents a critical juncture in the isoprenoid biosynthetic pathway, leading not only to cholesterol but to a vast array of other essential molecules.
The initial building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are condensed to form the 10-carbon molecule, geranyl pyrophosphate (GPP). wikipedia.org This reaction is catalyzed by geranyl pyrophosphate synthase. nih.gov GPP itself is a precursor to monoterpenes. nih.govresearchgate.net
Subsequently, another molecule of IPP is added to GPP in a condensation reaction catalyzed by farnesyl pyrophosphate synthase (FPPS). This elongation results in the formation of the 15-carbon molecule, farnesyl pyrophosphate (FPP). researchgate.netresearchgate.net FPP is a pivotal branch-point intermediate. It is the immediate precursor for the synthesis of squalene (B77637), which is the first committed step towards cholesterol. wikipedia.org Additionally, FPP is a substrate for the synthesis of other vital compounds, including sesquiterpenes and ubiquinone, and for the prenylation of proteins.
The enzymes responsible for GPP and FPP synthesis are part of a class known as prenyltransferases. While GPP synthesis for monoterpenes often occurs in plant plastids, the FPP destined for cholesterol synthesis is generated in the cytosol via the mevalonate (MVA) pathway. pnas.org Some enzymes exhibit bifunctional activity, capable of producing both GPP and FPP. pnas.org
Table 1: Key Enzymes and Intermediates in GPP and FPP Synthesis
| Precursor(s) | Enzyme | Product | Carbon Length |
| IPP + DMAPP | Geranyl Pyrophosphate Synthase | Geranyl Pyrophosphate (GPP) | C10 |
| GPP + IPP | Farnesyl Pyrophosphate Synthase (FPPS) | Farnesyl Pyrophosphate (FPP) | C15 |
Squalene Formation from Farnesyl Pyrophosphate Condensation
The formation of squalene is the first irreversible step dedicated solely to sterol biosynthesis. wikipedia.org This crucial reaction is catalyzed by the enzyme squalene synthase (also known as farnesyl-diphosphate farnesyltransferase or FDFT1), which is located on the membrane of the endoplasmic reticulum. wikipedia.org
The process involves the "head-to-head" condensation of two molecules of FPP. researchgate.net The reaction proceeds in two distinct steps:
Condensation: Two molecules of FPP are condensed to form a cyclopropylcarbinyl intermediate known as presqualene pyrophosphate (PSPP). wikipedia.orgnih.gov This initial step involves the release of one pyrophosphate molecule.
Rearrangement and Reduction: The stable PSPP intermediate then undergoes a complex series of carbocation rearrangements. wikipedia.org This is followed by a reduction step that requires a reducing agent, typically NADPH (reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate), to form the final 30-carbon, linear hydrocarbon, squalene. wikipedia.orgnih.gov
Kinetic studies have shown that both FPP molecules bind to the enzyme before the reaction begins, and the PSPP intermediate is converted directly to squalene without dissociating from the enzyme under normal conditions. nih.gov This channeling of the intermediate protects the reactive molecule from interaction with water. wikipedia.org
Table 2: Squalene Synthase Reaction Summary
| Substrates | Enzyme | Intermediate | Product |
| 2x Farnesyl Pyrophosphate (FPP), NADPH | Squalene Synthase (FDFT1) | Presqualene Pyrophosphate (PSPP) | Squalene |
Regulatory Mechanisms of Phosphorylated Precursor Metabolism
The intricate pathway of cholesterol synthesis is tightly regulated to prevent the excessive accumulation of cholesterol and its intermediates, which can be cytotoxic. This regulation occurs at multiple levels, including the direct modulation of key enzymes and control over their gene expression.
Enzymatic Regulation via Phosphorylation/Dephosphorylation (e.g., HMG-CoA Reductase)
A primary mechanism for the rapid, short-term control of cholesterol biosynthesis is the covalent modification of regulatory enzymes, most notably 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase. nih.govlibretexts.org This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the entire pathway. csic.es
The activity of HMG-CoA reductase is controlled by a reversible phosphorylation-dephosphorylation cycle. nih.govpnas.org
Inhibition by Phosphorylation: HMG-CoA reductase is inactivated when it is phosphorylated. nih.govpnas.org This phosphorylation is carried out by a kinase, such as AMP-activated protein kinase (AMPK). numberanalytics.com The addition of a phosphate group induces a conformational change that attenuates the enzyme's catalytic activity. acs.org
Activation by Dephosphorylation: The enzyme can be reactivated by the removal of the phosphate group, a reaction catalyzed by a protein phosphatase. nih.govacs.org
This phosphorylation/dephosphorylation mechanism allows the cell to rapidly respond to changes in energy status and intracellular cholesterol levels. For instance, when cellular cholesterol levels are high, HMG-CoA reductase is phosphorylated and inhibited, thus reducing further cholesterol production. pnas.org This system provides an elegant and immediate means of maintaining cholesterol homeostasis. nih.govpnas.org Similar phosphorylation-based control has been identified for other enzymes in the pathway, indicating a coordinated regulatory network. nih.govnih.gov
Transcriptional and Post-Translational Control of Associated Enzymes
Long-term regulation of cholesterol synthesis is primarily achieved by controlling the amount of key enzymes through transcriptional and post-translational mechanisms. nih.govresearchgate.net
Transcriptional Control: The rate of synthesis for the mRNA of several cholesterol biosynthetic enzymes, including HMG-CoA reductase, is governed by a family of transcription factors known as Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2. libretexts.orgresearchgate.net The process is as follows:
When cellular cholesterol levels are low, an endoplasmic reticulum (ER) membrane protein called SCAP (SREBP Cleavage-Activating Protein) escorts the SREBP-2 protein from the ER to the Golgi apparatus. libretexts.orgresearchgate.net
In the Golgi, SREBP-2 is cleaved by two proteases (S1P and S2P), releasing its N-terminal domain. researchgate.net
This released fragment travels to the nucleus, where it binds to specific DNA sequences called Sterol Regulatory Elements (SREs) in the promoter regions of target genes. libretexts.orgcsic.es
Binding of SREBP-2 to SREs enhances the transcription of genes encoding HMG-CoA reductase and other enzymes in the cholesterol synthesis pathway, leading to increased protein production. libretexts.orgresearchgate.net
Conversely, when ER cholesterol levels are high, cholesterol binds to SCAP, preventing the SCAP-SREBP-2 complex from leaving the ER. This halts the activation of SREBP-2, leading to decreased transcription of cholesterogenic genes. libretexts.orgresearchgate.net
Post-Translational Control: In addition to transcriptional regulation, the amount of key enzymes is also controlled after they have been synthesized. nih.gov A major post-translational control mechanism is the ubiquitination and subsequent degradation of enzymes by the proteasome. nih.govnih.gov HMG-CoA reductase, for example, is subject to sterol-accelerated degradation. High levels of certain sterol intermediates trigger the attachment of ubiquitin molecules to the reductase enzyme, marking it for destruction by the cellular machinery of the proteasome. This provides another layer of control to rapidly decrease the enzyme's concentration when cholesterol is abundant. nih.govresearchgate.net
Together, these multi-layered regulatory systems—spanning direct enzymatic modulation, transcriptional control, and protein degradation—create a robust and responsive network that precisely manages the flux through the cholesterol biosynthesis pathway. nih.govnih.gov
Cholesterol 3β Phosphate: Structure, Formation, and Biological Roles
Biochemical Characterization and Synthetic Routes
Cholesterol 3β-phosphate is characterized by the replacement of the hydroxyl group at the C3 position of cholesterol with a phosphate (B84403) ester. This change significantly alters the molecule's polarity, making the head group more hydrophilic. This amphipathic nature is crucial for its interaction with cellular membranes. While it is referred to as a synthetic or semi-synthetic steroid, detailed academic protocols for its synthesis are not widely published in available literature. However, its existence and use in research, such as in the formation of specialized liposomes, are documented.
Table 1: Biochemical Properties of Cholesterol 3β-Phosphate
| Property | Value |
|---|---|
| IUPAC Name | [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate |
| Chemical Formula | C₂₇H₄₇O₄P |
| Molecular Weight | 466.6 g/mol |
| Classification | Steroid Phosphate Ester |
Note: Data derived from chemical databases and may vary slightly based on the source.
Intracellular Occurrence and Distribution
Direct studies detailing the specific intracellular localization of cholesterol 3β-phosphate are limited. However, its distribution can be inferred from its structure and the known behavior of cholesterol and other phosphorylated lipids. Cholesterol is a critical component of animal cell membranes, where it modulates fluidity and is often concentrated in specialized microdomains known as lipid rafts.
Given that cholesterol 3β-phosphate is an amphipathic molecule with a polar phosphate head group, it is expected to integrate into cellular membranes, orienting itself similarly to phospholipids (B1166683) and cholesterol. The measurement of cholesterol-to-phosphate ratios is a standard method for analyzing the composition of cellular and lipid fractions, indicating the fundamental role of such phosphorylated lipids in membrane structures.
Mechanistic Involvement in Cellular Processes
Cholesterol 3β-phosphate is recognized for its dual role in critical biological pathways, specifically those governing arterial health and blood pressure. It is involved in both the pathological formation of atherosclerotic plaques and in processes that promote the normalization of blood pressure.
Atherosclerosis, the hardening of arteries, involves the formation of plaques within the arterial wall. Research indicates that these plaques are often composed of a mix of organic and inorganic substances, including cholesterol and phosphates. The development of this "cholesterol-phosphate plaque" is a key aspect of atherogenesis.
The mechanism involves a process of biomineralization that occurs at sites of damage in the arterial wall. At these damaged sites, which can develop an electrical charge, circulating ions including cholesterol and phosphate are attracted. This leads to the co-crystallization and aggregation of these components, forming a mixed cholesterol-phosphate deposit. This buildup can form a "cholesterol-phosphate lens" within the arterial wall, contributing to the growth of the atherosclerotic plaque. The most common form of atherosclerotic plaque is this mixed type, containing variable proportions of cholesterol and phosphate components.
Paradoxically, while contributing to arterial plaques that can increase blood pressure, cholesterol 3β-phosphate is also reported to promote the normalization of blood pressure. The precise biochemical pathways for this modulatory effect are not fully elucidated in the available research.
The formation of cholesterol-phosphate plaques contributes to the stiffening and narrowing of arteries, which is a direct cause of increased blood pressure. The reported "normalizing" effect of cholesterol 3β-phosphate may therefore be part of a complex feedback mechanism or a separate signaling function that counteracts the mechanical effects of plaque formation. The interplay between cholesterol, phosphate, and blood pressure regulation is complex, involving various factors like endothelial function and vascular tone. Further research is needed to understand the specific signaling pathways through which cholesterol 3β-phosphate exerts its blood pressure-modulating effects.
Table 2: Summary of Biological Roles of Cholesterol 3β-Phosphate
| Biological Process | Role of Cholesterol 3β-Phosphate | Mechanism |
|---|---|---|
| Atherogenesis | Promotes plaque formation | Participates in the biomineralization of arterial walls by forming mixed cholesterol-phosphate aggregates at sites of vascular damage. |
| Blood Pressure Regulation | Promotes normalization of blood pressure | The specific signaling pathway is not fully detailed, but it exists in contrast to the plaque formation that can increase blood pressure. |
Interactions of Cholesterol with Phosphate Containing Lipids in Biological Membranes
Cholesterol-Phospholipid Bilayer Dynamics and Organization
The introduction of cholesterol into a phospholipid bilayer induces significant changes in the membrane's structure and dynamics. These effects are a direct consequence of cholesterol's unique molecular geometry—a rigid, planar steroid ring system, a flexible hydrocarbon tail, and a single polar hydroxyl group. mdpi.comyoutube.com
Cholesterol's small hydroxyl headgroup anchors it at the lipid-water interface, with its rigid steroid body oriented largely parallel to the phospholipid acyl chains. mdpi.comyoutube.com This positioning influences the conformation of the neighboring phospholipid headgroups. Studies using 31P Nuclear Magnetic Resonance (NMR) have shown that in pure phosphatidylcholine (PC) bilayers, the phosphorylcholine (B1220837) headgroup lies parallel to the membrane surface, facilitating an intermolecular interaction between the positively charged nitrogen of one lipid and the negatively charged phosphate (B84403) of a neighbor. nih.gov The addition of cholesterol disrupts this specific intermolecular interaction. nih.gov
While cholesterol significantly orders the acyl chains, its effect on the orientation of the PC headgroup itself is less pronounced. nih.gov Solid-state 14N NMR studies have indicated that the inclusion of cholesterol does not cause a significant change in the average orientation of the PC polar headgroup. nih.gov However, molecular dynamics simulations suggest a more nuanced interaction. In sphingomyelin (B164518) (SM) membranes, cholesterol can reduce the distance between lipids, facilitating intermolecular hydrogen bonding among the phospholipid headgroups and leading to a more ordered arrangement of the associated water molecules at the interface. nih.gov In contrast, with unsaturated phosphatidylcholines like DOPC, cholesterol's intercalation can increase the separation between headgroups. nih.gov Furthermore, under dehydrated conditions, cholesterol has been shown to shift towards the bilayer surface to form hydrogen bonds with the phosphate moieties of PC headgroups. acs.org
One of the most well-documented effects of cholesterol is its ability to induce a "condensing effect" on phospholipid bilayers, particularly those in the liquid-disordered state. nsf.govrsc.org By inserting its rigid ring structure between the flexible acyl chains of phospholipids (B1166683), cholesterol restricts their rotational motion, forcing them into a more extended and ordered conformation. mdpi.com This leads to tighter packing of the lipid molecules, a decrease in the area per phospholipid, and a corresponding increase in the bilayer's thickness and mechanical rigidity. mdpi.comnsf.govbiorxiv.org
This ordering effect is clearly observed in deuterium (B1214612) (2H) NMR experiments, which show a gradual increase in the quadrupolar splittings of the acyl chain segments as cholesterol concentration rises, reflecting increased orientational order. nsf.gov This increased packing at the hydrocarbon core extends to the interface. The condensation of the bilayer can lead to a more aggregated state for the lipid headgroups at the phosphate level, which in turn can reduce the occurrence of lipid packing defects. biorxiv.org The increased rigidity hinders the conformational freedom of molecules within the bilayer. oup.comoup.com
| Bilayer Property | Effect of Cholesterol Addition | Primary Mechanism | Supporting Evidence |
|---|---|---|---|
| Phospholipid Headgroup Interaction | Disrupts intermolecular headgroup interactions (e.g., PC-PC) but can facilitate others (e.g., SM-SM). nih.govnih.gov | Steric hindrance and modulation of inter-lipid spacing. nih.govnih.gov | 31P NMR, Molecular Dynamics Simulations. nih.govnih.gov |
| Membrane Packing | Increases packing density (condensing effect). nsf.govrsc.org | Fills voids between phospholipid acyl chains, restricting their motion. wikipedia.org | 2H NMR, Molecular Dynamics Simulations. nsf.govrsc.org |
| Membrane Thickness | Increases hydrocarbon thickness. mdpi.combiorxiv.org | Induces straightening and ordering of phospholipid acyl chains. mdpi.com | NMR, X-ray Diffraction, Simulations. nsf.govbiorxiv.org |
| Membrane Rigidity | Increases bending rigidity and stiffness. mdpi.com | Reduces conformational freedom of acyl chains. oup.commdpi.com | NMR Relaxation Studies, Fluorescence Anisotropy. oup.comnsf.gov |
| Lateral Diffusion | Decreases lateral diffusion of lipids. mdpi.com | Increased packing and viscosity of the bilayer. mdpi.com | Fluorescence Recovery After Photobleaching (FRAP). mdpi.com |
Cholesterol is a key organizer of lateral domains within the plasma membrane known as lipid rafts. wikipedia.orgnih.govmolbiolcell.org These domains are small, dynamic microdomains enriched in cholesterol, sphingolipids, and specific proteins. molbiolcell.orgmdpi.com The formation of these rafts is driven by the preferential interaction of cholesterol with sphingolipids and saturated phospholipids over unsaturated phospholipids. wikipedia.orgnih.gov
The saturated hydrocarbon chains of sphingolipids allow for tight, ordered packing with cholesterol's rigid structure, leading to the formation of a distinct liquid-ordered (Lo) phase that is more tightly packed and thicker than the surrounding liquid-disordered (Ld) phase. wikipedia.org Cholesterol acts as a dynamic "glue," filling the voids between the sphingolipid molecules and stabilizing these ordered assemblies. wikipedia.org The assembly of these rafts begins in the Golgi apparatus, where sphingolipid synthesis occurs, and their concentration, along with cholesterol's, increases towards the plasma membrane. nih.gov The integrity and stability of these rafts are critically dependent on the available amount of cholesterol; depletion of membrane cholesterol leads to the dissociation of raft components. nih.govmdpi.comscirp.org These domains are not static but can be clustered by various stimuli to form larger functional platforms for processes like signal transduction. nih.gov
Modulatory Effects on Membrane-Associated Proteins and Enzymes
Cholesterol's influence on the lipid bilayer's physical state has profound consequences for the function of membrane-associated proteins and enzymes. oup.commdpi.com The modulation can occur through two primary mechanisms: indirect effects via changes in the bulk membrane properties (fluidity, thickness, curvature) and direct, specific interactions between the sterol and the protein. nih.govlife-science-alliance.org
Changes in membrane cholesterol content can significantly alter the activity of membrane-bound enzymes. oup.com For many membrane ATPases, such as (Ca2+,Mg2+)-ATPase, cholesterol enrichment leads to an inhibition of activity. oup.comoup.com This inhibitory effect is often attributed to the increased rigidity of the membrane, which restricts the conformational changes necessary for the enzyme's catalytic cycle. oup.comoup.com The "free volume" required by the protein for its functional movements is reduced in a cholesterol-rich, more ordered environment. nih.gov
Conversely, the activity of other proteins can be stimulated by cholesterol. nih.gov In some cases, this is due to direct binding that stabilizes a particular active conformation of the protein. nih.govlife-science-alliance.org The specific sterol structure is crucial, indicating a direct interaction rather than a general effect on bulk membrane properties. nih.gov For example, cholesterol depletion has been shown to reduce the transport activity of the glycine (B1666218) transporter GlyT2. life-science-alliance.org
Cholesterol can directly influence the conformational equilibrium of membrane proteins. mdpi.comlife-science-alliance.org For several neurotransmitter transporters of the SLC6 family, including the dopamine (B1211576) (DAT) and serotonin (B10506) (SERT) transporters, cholesterol binding has been shown to stabilize the outward-facing conformation. life-science-alliance.org Depleting membrane cholesterol shifts the equilibrium towards the inward-facing state. life-science-alliance.org This modulation is thought to occur via specific cholesterol-binding sites on the transmembrane domains of the proteins. life-science-alliance.org
Beyond direct binding, the lipid environment shaped by cholesterol can alter protein conformation. The relative abundance of cholesterol and other lipids can influence membrane curvature or other physical parameters, which in turn can affect the recognition of protein domains by other cellular machinery, such as the ubiquitin ligases involved in protein degradation. pnas.org Molecular dynamics simulations show that cholesterol concentration can modulate the stability, binding, and aggregation of membrane proteins within proteoliposomes. mdpi.comnih.gov
| Protein/System | Observed Effect of Increased Cholesterol | Proposed Mechanism | Reference |
|---|---|---|---|
| (Ca2+,Mg2+)-ATPase | Inhibition of activity | Increased membrane rigidity restricts necessary conformational changes. | oup.comoup.com |
| Glycine Transporter (GlyT2) | Increased transport activity | Stabilization of the outward-facing conformation. | life-science-alliance.org |
| Dopamine/Serotonin Transporters (DAT/SERT) | Stabilization of outward-open conformation | Direct binding to specific cholesterol interaction sites (e.g., CHOL1). | life-science-alliance.org |
| Ca2+-dependent K+ channel | Decreased open probability | Indirect effect via decreased membrane fluidity. | oup.com |
| Squalene (B77637) monooxygenase (SM) | Altered protein turnover/degradation | Relative abundance of cholesterol and squalene alters membrane conformation, affecting degron recognition. | pnas.org |
Influence of Inorganic Phosphate on Cholesterol Metabolism and Cellular Processes
Regulation of De Novo Cholesterol Synthesis by Phosphate (B84403) Levels
Elevated levels of inorganic phosphate have been shown to directly stimulate the synthesis of cholesterol within cells. This process is not a passive consequence of mineral deposition but rather an actively regulated cellular response to changes in the phosphate environment.
Modulation of Key Enzymes (e.g., HMG-CoA Reductase Activation)
Recent experimental data indicate that an excess of phosphate promotes the de novo synthesis of cholesterol within cells by activating 3-hydroxy-3-methylglutaryl CoA (HMG-CoA) reductase. nih.govresearchgate.net This enzyme is a critical rate-limiting step in the cholesterol biosynthesis pathway. The activity of HMG-CoA reductase can be modulated by a process of reversible phosphorylation and dephosphorylation, where the dephosphorylated form is active. nih.gov Studies have shown that phosphatases capable of activating HMG-CoA reductase are present in liver microsomes, and this activation is blocked by the presence of sodium fluoride (B91410) or phosphate, suggesting a complex regulatory role for phosphate in this process. nih.gov
Furthermore, research has demonstrated that in patients on dialysis, who often exhibit hyperphosphatemia, the efficacy of statins (HMG-CoA reductase inhibitors) is diminished in the presence of high serum phosphate levels. nih.gov This suggests that elevated phosphate may counteract the therapeutic effects of statins by promoting HMG-CoA reductase activity. nih.gov
Effects on Sterol Regulatory Element-Binding Protein (SREBP) Pathway
The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a central regulator of lipid homeostasis, controlling the synthesis and uptake of cholesterol and fatty acids. nih.govmdpi.com Inorganic phosphate has been shown to influence this pathway, further contributing to its effects on cholesterol metabolism.
Studies in vascular smooth muscle cells (VSMCs) have revealed that inorganic phosphate promotes cholesterol and fatty acid metabolism through the SREBP cleavage-activating protein (SCAP)-SREBP pathway. spandidos-publications.com Specifically, excess phosphate can lead to the activation of SREBP-2, a key transcription factor that upregulates genes involved in cholesterol biosynthesis, including HMG-CoA reductase (HMGCR) and the low-density lipoprotein receptor (LDLR). spandidos-publications.comnih.gov Inhibition of phosphate uptake has been shown to decrease SREBP2 mRNA levels and intracellular cholesterol accumulation. spandidos-publications.com
The mechanism involves the translocation of the SCAP-SREBP complex from the endoplasmic reticulum to the Golgi apparatus, where SREBP is cleaved to its active form. mdpi.comnih.gov Excess phosphate appears to promote this translocation, leading to increased expression of SREBP target genes. nih.gov This activation of the SREBP pathway by phosphate provides a molecular link between phosphate levels and the regulation of cellular cholesterol synthesis.
Interplay with Cellular Cholesterol Efflux and Uptake
Inorganic phosphate not only influences cholesterol synthesis but also interacts with the cellular machinery responsible for cholesterol transport, including its uptake and efflux. In vascular smooth muscle cells, the effects of elevated phosphate on mineralization are mediated by a sodium-dependent phosphate cotransporter (NPC), identified as Pit-1. ahajournals.org Inhibition of this transporter has been shown to block phosphate-induced calcification and the expression of osteogenic markers. ahajournals.org
Interestingly, the activation of the Liver X Receptor (LXR), which upregulates the ATP-binding cassette transporter ABCA1 to promote cholesterol efflux, can also augment phosphate-induced mineralization in calcifying vascular cells (CVCs) through an SREBP-1-dependent mechanism. researchgate.net This suggests a complex interplay where pathways involved in cholesterol efflux can, under certain conditions, contribute to phosphate-induced cellular responses. Furthermore, the transporter XPR1, which mediates phosphate efflux, works in coordination with the phosphate uptake transporter PiT1 to maintain cellular phosphate homeostasis, highlighting the tightly regulated nature of phosphate transport. nih.govfrontiersin.org
Association with Vascular Cell Responses
Elevated inorganic phosphate levels are strongly associated with significant changes in vascular cell behavior, particularly the transition of vascular smooth muscle cells (VSMCs) from a contractile to an osteochondrogenic phenotype. This transformation is a key event in the process of vascular calcification.
Mechanisms of Phosphate-Induced Cellular Differentiation
High phosphate levels directly induce the differentiation of VSMCs into osteoblast-like cells. mdpi.comahajournals.orgnih.gov This process is characterized by the upregulation of osteogenic transcription factors such as Runx2/Cbfa1. ahajournals.orgahajournals.orgnih.gov Runx2 is a master regulator of bone differentiation and its induction by phosphate in VSMCs leads to the production of bone matrix proteins. mdpi.comnih.gov
The mechanism of phosphate entry into VSMCs, which triggers this phenotypic switch, is mediated by the sodium-dependent phosphate cotransporter Pit-1. ahajournals.org Once inside the cell, elevated phosphate activates signaling pathways that promote osteogenic differentiation. This includes the activation of nuclear factor kappa-B (NF-κB) signaling and the bone morphogenic protein (BMP) signaling pathway. ahajournals.orgresearchgate.net Furthermore, high phosphate induces oxidative stress, which is a potent inducer of Runx2 upregulation and subsequent calcification. ahajournals.org
Interrelationship with Lipid Accumulation Mechanisms
Vascular calcification often occurs in conjunction with lipid accumulation, a hallmark of atherosclerosis. nih.govoup.com Inorganic phosphate appears to play a role in linking these two processes. Studies have shown that in the early stages of valve calcification, lipid accumulation is a key event. nih.govoup.com
Research indicates that high phosphate levels can reduce the expression of stearoyl-CoA desaturase (SCD) in human VSMCs. nih.gov SCD is an enzyme that regulates the balance of saturated and unsaturated fatty acids. nih.gov A reduction in SCD activity leads to an accumulation of saturated fatty acids, which can induce lipotoxicity and contribute to vascular calcification. nih.gov This suggests a mechanism by which hyperphosphatemia can promote lipid-mediated vascular pathology. Furthermore, the accumulation of phosphates in the form of phospholipids (B1166683) occurs in the atherosclerotic environment through the release of exosomes from smooth muscle cells and the transport by plasma apolipoproteins. oup.com
Compound Names
| Compound Name |
| Acetyl-CoA |
| Atorvastatin |
| Cholesterol |
| Fluvastatin |
| HMG-CoA (3-hydroxy-3-methylglutaryl-CoA) |
| Inorganic Phosphate (Pi) |
| Phosphonoformic acid |
| Pravastatin |
| Pyrophosphate |
| Sodium fluoride |
| Wortmannin |
Interactive Data Table: Effect of Inorganic Phosphate on Gene and Protein Expression in Vascular Smooth Muscle Cells
| Condition | Target Gene/Protein | Change in Expression | Reference |
| High Phosphate | Runx2/Cbfa-1 | Increased | ahajournals.org, nih.gov, ahajournals.org |
| High Phosphate | SM22α | Decreased | researchgate.net, nih.gov |
| High Phosphate | Osteocalcin | Increased | nih.gov, ahajournals.org |
| High Phosphate | Alkaline Phosphatase | Increased | nih.gov |
| High Phosphate | SREBP-2 | Increased | spandidos-publications.com |
| High Phosphate | HMG-CoA Reductase | Increased | spandidos-publications.com |
| High Phosphate | LDL Receptor | Increased | spandidos-publications.com |
| High Phosphate | Stearoyl-CoA Desaturase (SCD) | Decreased | nih.gov |
| High Phosphate | Gas6 | Decreased | ahajournals.org, nih.gov |
| High Phosphate + Statin | Gas6 | Restored | ahajournals.org, nih.gov |
Advanced Research Methodologies for Analysis and Characterization of Cholesterol Phosphate
The study of cholesterol phosphate (B84403), a phosphorylated derivative of cholesterol, necessitates sophisticated analytical techniques to elucidate its role in complex biological systems. Advanced methodologies in lipidomics, spectroscopy, and biochemistry are crucial for its specific detection, characterization, and functional analysis within cellular membranes and metabolic pathways.
Theoretical and Computational Modeling of Cholesterol Phosphate Interactions
Molecular Dynamics Simulations of Membrane Systems
Molecular dynamics (MD) simulations provide a powerful lens through which to observe the behavior of cholesterol and phospholipids (B1166683) in a bilayer, mimicking the cellular membrane. These simulations can reveal detailed information about the structural and dynamic properties of membrane systems.
These simulations also elucidate the specific interactions between cholesterol and phospholipids. The hydroxyl group of cholesterol can form direct hydrogen bonds with the headgroup of PC molecules, create water bridges, and participate in charge-pair interactions. bibliotekanauki.pl By stabilizing these interactions, cholesterol helps to form liquid-ordered (Lo) microdomains, which increase the order and structural integrity of the membrane. mdpi.com This leads to increased lipid packing density, reduced lateral diffusion, and enhanced bilayer thickness. mdpi.com The condensing effect of cholesterol on lipid packing increases membrane rigidity while maintaining fluidity in disordered regions. mdpi.com
The accuracy of these simulations is often validated by comparing the results with experimental data. bibliotekanauki.pl Parameters such as the area per lipid, bilayer thickness, and tail order parameters obtained from simulations often show good agreement with experimental measurements. aip.org This validation provides confidence in the predictive power of MD simulations to investigate phenomena that are difficult to observe experimentally, such as the localization and trafficking of lipids and proteins within the cell membrane. aip.org
Computational Approaches to Enzyme-Ligand Binding (e.g., cholesterol and phosphorylated substrates)
Computational methods are crucial for understanding how enzymes bind to their ligands, including the interactions between cholesterol and enzymes that act on phosphorylated substrates. These approaches can predict binding sites, calculate binding affinities, and reveal the conformational changes that occur upon binding.
One common approach is the use of molecular docking and MD simulations to study enzyme-ligand complexes. researchgate.net For instance, these methods have been used to investigate the interactions between protein kinase C (PKC) delta and membranes containing cholesterol. mdpi.com All-atom molecular dynamics simulations have revealed that the δC1b-phorbol complex interacts with membrane cholesterol, primarily through hydrogen bonding involving the backbone amide of L250 and the side-chain amine of K256. mdpi.com In contrast, the δC1b-bryostatin complex does not show these interactions, suggesting that the depth of membrane insertion can modulate the interaction with cholesterol. mdpi.com
Energy-based computational approaches can identify binding sites by using different chemical probes to map interaction energies. unomaha.edu For example, a 'phosphate oxygen' probe has been used with high accuracy to identify binding sites for phosphorylated ligands. unomaha.edu This method can also provide a preliminary characterization of the binding site by identifying regions with different chemical properties. unomaha.edu
Furthermore, computational studies can elucidate the role of ligand binding in driving conformational changes in enzymes. nih.gov The binding energy of a substrate can be used to induce conformational changes that create a more catalytically active "caged" complex. nih.gov This is a key principle in the evolution of many efficient enzymes. nih.gov For example, in the mevalonate (B85504) pathway, which is essential for cholesterol synthesis, the enzyme isopentenyl diphosphate (B83284) isomerase stabilizes a carbocation-like transition state, highlighting the importance of protein-ligand interactions in catalysis. nih.gov
The translocator protein (TSPO) is another example where computational modeling has been instrumental. TSPO, located in the outer mitochondrial membrane, binds cholesterol with high affinity via a cholesterol recognition/interaction amino acid consensus (CRAC) motif. mdpi.com Molecular modeling studies have been used to investigate how ligands and cholesterol interact with TSPO and influence its stability and potential oligomerization. mdpi.com
Systems Biology and Network Analysis of Cholesterol Metabolism
Cholesterol metabolism is a complex network of interconnected biochemical reactions. mdpi.com Systems biology, combined with network analysis, provides a holistic approach to understanding this complexity by modeling the entire system of interactions. mdpi.comnih.gov
A key step in this approach is the creation of a network diagram of cholesterol metabolism using standardized notations like the Systems Biology Graphical Notation (SBGN). nih.gov This diagram explicitly outlines all the compartments and biological species involved in whole-body cholesterol metabolism. nih.gov Such models can integrate data on cholesterol absorption, excretion, and synthesis to understand how the balance of cholesterol is maintained. nih.gov They can also simulate the effects of dysregulation, such as those associated with aging, where LDL-C levels tend to rise. nih.gov
Network analysis of gene expression data can identify key genes and pathways involved in cholesterol metabolism. rjpharmacognosy.irrjpharmacognosy.ir For example, by analyzing differentially expressed genes in response to a particular stimulus, researchers can construct protein-protein interaction (PPI) networks. rjpharmacognosy.irrjpharmacognosy.ir Hub genes within these networks, such as HMG-CoA reductase (Hmgcr), are often critical control points in the pathway. rjpharmacognosy.irrjpharmacognosy.ir Gene ontology enrichment analysis can then link these genes to specific biological processes, such as the "cholesterol metabolism pathway." rjpharmacognosy.irrjpharmacognosy.ir
These computational tools are also essential for interpreting large-scale lipidomics data. oup.com Lipid network analysis can reveal enzymatic dysregulation and mechanistic alterations from changes in lipid profiles. oup.com By constructing data-specific lipid metabolic networks, it is possible to generate hypotheses about changes in enzymatic activity. oup.com For instance, this approach has been successfully used to identify a deficient MBOAT7 enzyme from liver lipidomics data. oup.com
Q & A
Q. Q1. What are the standard methodologies for quantifying cholesterol phosphate in biological samples, and how do they differ in sensitivity?
Answer: this compound quantification typically employs enzymatic assays coupled with spectrophotometry. For example, UV-Visible Spectrophotometry at 500 nm uses enzyme reagents (e.g., cholesterol esterase, peroxidase) in phosphate buffer to hydrolyze cholesterol esters, producing a colorimetric readout . Alternatively, inorganic phosphate (Pi) release can be measured via the Fiske-Subbarow method at 660 nm, which quantifies phosphate in hydrolyzed samples . Sensitivity varies: enzymatic assays detect ~0.1–10 mM cholesterol, while Pi assays require careful normalization to avoid interference from endogenous phosphates .
Q. Q2. How does this compound interact with lipid bilayers, and what techniques validate these interactions?
Answer: this compound primarily interacts with lipid headgroups via hydrogen bonding. Molecular dynamics (MD) simulations and neutron/X-ray scattering reveal that cholesterol’s hydroxyl group binds to phosphate oxygen in phospholipids, altering membrane hydration and lipid packing . Techniques like small-angle scattering validate bilayer structural parameters (e.g., thickness, area per lipid), while MD simulations predict hydrogen-bonding patterns .
Advanced Research Questions
Q. Q3. How can researchers optimize this compound-containing liposomal formulations using computational design of experiments (DoE)?
Answer: Central Composite Designs (CCD) or Box-Behnken Designs (BBD) are used to optimize liposomal parameters. For instance, a 3² factorial design evaluates phospholipid and cholesterol concentrations as independent variables, with responses like entrapment efficiency (EE%) and vesicle size. Software like Design-Expert® fits quadratic models to identify optimal molar ratios (e.g., phosphatidylcholine:cholesterol = 2:1) and hydration conditions (pH 6.5–7.4 phosphate buffer) .
Q. Q4. How do conflicting epidemiological findings on serum phosphate and cardiovascular risk inform statistical adjustments in cohort studies?
Answer: Contradictory results (e.g., association between serum phosphate and mortality in CKD vs. non-CKD populations) require rigorous adjustment for confounders. Cox proportional-hazards models stratify by baseline phosphate levels, adjusting for age, renal function, and comorbidities. Sensitivity analyses exclude outliers (e.g., values beyond physiological limits) and categorize unmonitored parameters separately .
Q. Q5. What advanced techniques resolve this compound’s role in membrane dynamics and lipid trafficking?
Answer: Neutron/X-ray scattering combined with MD simulations deciphers cholesterol’s spatial distribution in membranes. Scattering density profiles from MD simulations reveal cholesterol’s tilt angle and dehydration effects near phosphate headgroups, while 3D chain density maps show anisotropic lipid packing . Fluorescence anisotropy or FRET assays further validate membrane fluidity changes .
Q. Q6. What methodological precautions mitigate variability in phosphate measurement across laboratories?
Answer: Standardization includes:
Q. Q7. How does this compound modulate enzymatic activity in metabolic pathways, such as the pentose phosphate pathway?
Answer: this compound influences glucose-6-phosphate dehydrogenase (G6PD) activity by altering membrane lipid rafts, which house NADPH-producing enzymes. In vitro assays (e.g., liver homogenate G6PD activity) show ~20% inhibition with cholesterol-enriched membranes, likely due to reduced substrate accessibility .
Q. Q8. What in vitro and in vivo models best recapitulate this compound’s role in atherosclerosis?
Answer:
Q. Q9. How do variances in sample preparation (e.g., fasting vs. non-fasting) affect this compound measurements in longitudinal studies?
Answer: Non-fasting samples elevate triglyceride-rich lipoproteins, which interfere with enzymatic assays. Protocols should standardize fasting (≥8 hours), centrifugation (2000×g, 10 min), and storage (−80°C) to minimize matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
